

In-depth Technical Guide: Gas-Phase Hydrolysis Kinetics of Carbonyl Fluoride

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Compound of Interest

Compound Name: Carbonyl fluoride

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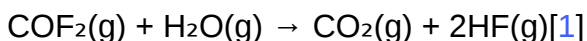
For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl fluoride (COF₂), a structural analog of phosgene, is a colorless, highly toxic gas. Its significance in atmospheric chemistry stems from its role as a degradation product of various hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). The primary removal mechanism of COF₂ from the atmosphere is through gas-phase hydrolysis, a reaction that yields carbon dioxide (CO₂) and hydrogen fluoride (HF). Understanding the kinetics of this reaction is crucial for accurately modeling the atmospheric lifetime of COF₂ and its environmental impact. This guide provides a comprehensive overview of the current knowledge on the gas-phase hydrolysis kinetics of **carbonyl fluoride**, summarizing key quantitative data, experimental methodologies, and reaction pathways.

Reaction and Stoichiometry

The overall gas-phase hydrolysis of **carbonyl fluoride** is represented by the following reaction:



This reaction is thermodynamically favorable and proceeds to completion.

Quantitative Kinetic Data

Experimental data on the homogeneous gas-phase hydrolysis rate constant of **carbonyl fluoride** is limited. Most studies have focused on theoretical calculations or heterogeneous uptake on aqueous surfaces. However, recent experimental work on the atmospheric lifetime of COF₂ provides valuable insights into its gas-phase hydrolysis rate.

A 2025 study by Kim et al. determined the atmospheric lifetimes of COF₂ under varying humidity conditions by monitoring its decay using Fourier-Transform Infrared (FTIR) spectroscopy.[2][3] These lifetimes can be used to estimate the pseudo-first-order rate constant (k') for the hydrolysis reaction under those specific conditions.

Parameter	Value	Conditions	Reference
Atmospheric Lifetime (τ)	36.67 minutes	High-humidity	Kim et al. (2025)[3]
54.86 minutes	Low-humidity	Kim et al. (2025)[3]	
7.56 hours	Dry synthetic air (O ₂ -only)	Kim et al. (2025)[3]	
Pseudo-first-order rate constant (k')*	~4.6 x 10 ⁻⁴ s ⁻¹	High-humidity	Calculated from Kim et al. (2025)[3]
~3.1 x 10 ⁻⁴ s ⁻¹	Low-humidity	Calculated from Kim et al. (2025)[3]	

*Calculated using the formula $k' = 1/\tau$. The exact temperature and water vapor concentrations for "high" and "low" humidity were not specified in the preprint.

It is important to note that these are pseudo-first-order rate constants and depend on the concentration of water vapor. To date, a comprehensive experimental study determining the second-order rate constant and its temperature dependence (Arrhenius parameters) for the homogeneous gas-phase reaction is not available in the peer-reviewed literature.

Experimental Protocols

The primary experimental technique for determining the gas-phase hydrolysis rate of **carbonyl fluoride** involves monitoring its concentration over time in the presence of water vapor in a

controlled environment.

Experimental Setup for Atmospheric Lifetime Measurement

A recent study by Kim et al. (2025) employed a system integrating an FTIR spectrometer, a capacitance manometer for pressure measurement, and a temperature sensor, all controlled by a LabVIEW-based interface for synchronized data acquisition.[2]

Key Components:

- **Reaction Chamber:** A vessel of known volume to contain the gas mixture.
- **FTIR Spectrometer:** To monitor the concentration of COF_2 by measuring its characteristic infrared absorption bands.
- **Pressure and Temperature Sensors:** To accurately record the conditions within the reaction chamber.
- **Gas Handling System:** To introduce precise amounts of COF_2 , water vapor, and buffer gas (e.g., synthetic air) into the chamber.

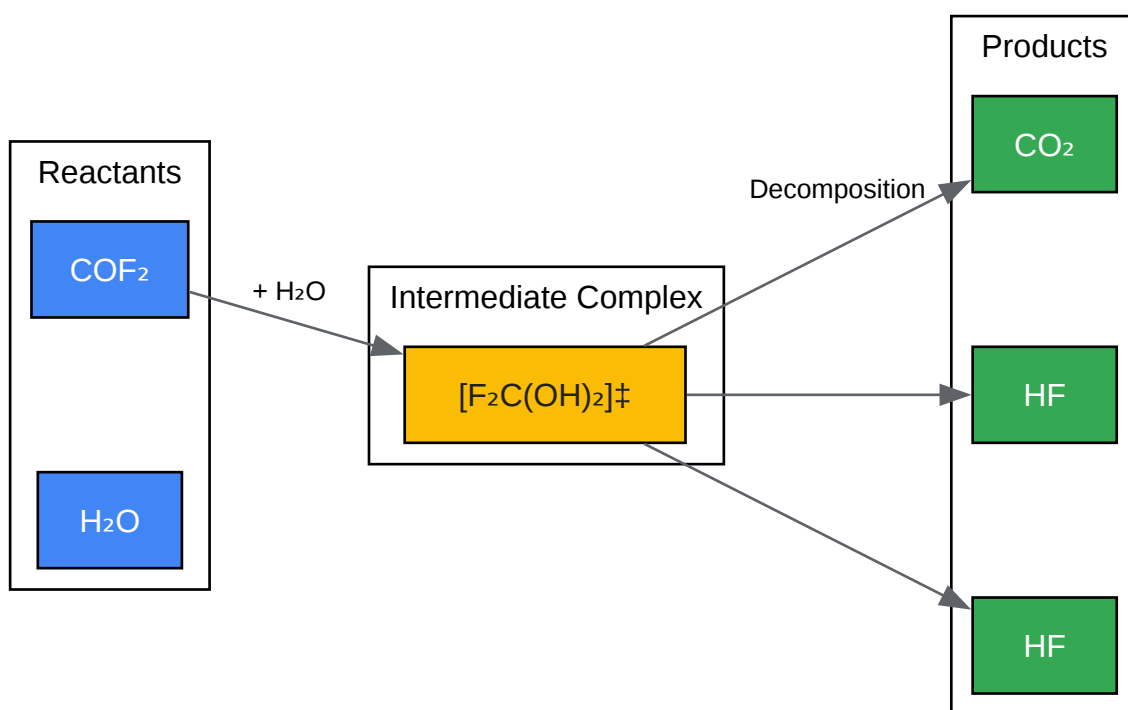
Experimental Procedure:

- **Chamber Preparation:** The reaction chamber is first evacuated to remove any residual gases.
- **Gas Introduction:** A known partial pressure of COF_2 is introduced into the chamber, followed by a controlled amount of water vapor and a buffer gas to reach the desired total pressure.
- **Data Acquisition:** The FTIR spectrum of the gas mixture is recorded at regular intervals. Simultaneously, pressure and temperature are logged.
- **Kinetic Analysis:** The decay of the COF_2 concentration, determined from the intensity of its absorption bands in the FTIR spectra, is plotted as a function of time. This decay profile is then used to calculate the atmospheric lifetime and the pseudo-first-order rate constant of the hydrolysis reaction under the experimental conditions.[2]

Signaling Pathways and Logical Relationships

Gas-Phase Hydrolysis Reaction Pathway

Theoretical studies have elucidated the mechanism of the gas-phase hydrolysis of **carbonyl fluoride**. The reaction is believed to proceed through the formation of a transient intermediate, fluorinated carbonic acid ($\text{F}_2\text{C}(\text{OH})_2$), which then decomposes to the final products. The presence of a second water molecule acting as a catalyst has been shown to significantly lower the activation energy barrier for the reaction.

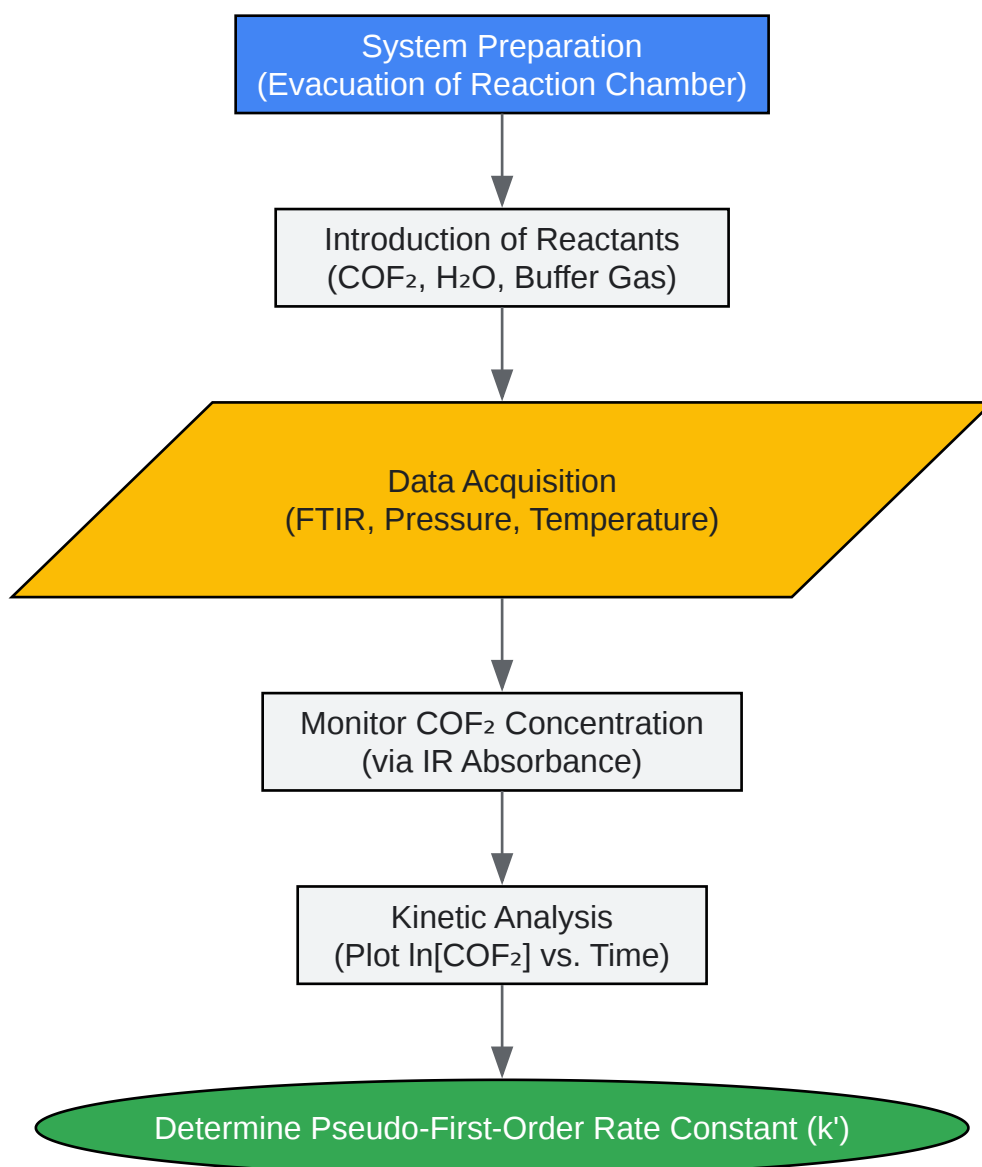


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Caption: Proposed reaction pathway for the gas-phase hydrolysis of **carbonyl fluoride**.

Experimental Workflow for Kinetic Studies

The logical flow of an experiment to determine the gas-phase hydrolysis kinetics of **carbonyl fluoride** is outlined below. This workflow highlights the key steps from sample preparation to data analysis.



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Caption: Experimental workflow for determining the gas-phase hydrolysis kinetics of COF_2 .

Conclusion

The gas-phase hydrolysis of **carbonyl fluoride** is a critical process governing its atmospheric fate. While direct experimental determination of the temperature-dependent second-order rate constant remains an area for future research, recent studies on its atmospheric lifetime under varying humidity provide valuable pseudo-first-order rate information. Theoretical investigations have shed light on the reaction mechanism, indicating a pathway involving a transient intermediate and potential catalysis by additional water molecules. The experimental protocols

outlined in this guide provide a foundation for further kinetic studies to refine our understanding of this important atmospheric reaction.

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